molecular formula C16H17ClO4S B12185322 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate

4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate

Cat. No.: B12185322
M. Wt: 340.8 g/mol
InChI Key: VODPRGCBVSHNNV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chloro group, two methyl groups, and an ethoxybenzenesulfonate group attached to a phenyl ring. This compound is known for its bactericidal properties and is used in various applications, including as a disinfectant and antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined antimicrobial and chemical stability properties. Its unique structure allows it to be effective in various applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C16H17ClO4S

Molecular Weight

340.8 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-ethoxybenzenesulfonate

InChI

InChI=1S/C16H17ClO4S/c1-4-20-13-5-7-15(8-6-13)22(18,19)21-14-9-11(2)16(17)12(3)10-14/h5-10H,4H2,1-3H3

InChI Key

VODPRGCBVSHNNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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